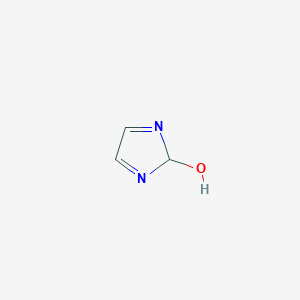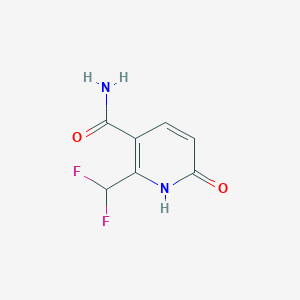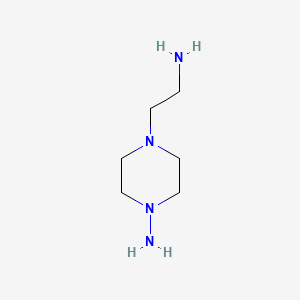
4-(2-Aminoethyl)piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)piperazin-1-amine, also known as 2-(Piperazin-1-yl)ethan-1-amine, is a derivative of piperazine. This compound is an ethyleneamine containing three nitrogen atoms: one primary, one secondary, and one tertiary. It is a colorless to yellowish liquid that is miscible with water and has a boiling point of approximately 222°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)piperazin-1-amine can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines, which can then be deprotected to yield the desired compound.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods
Industrially, this compound is produced by reacting ethylene dichloride with ammonia. This process yields various ethyleneamines, including ethylenediamine, diethylenetriamine, triethylenetetramine, tetraethylenepentamine, and aminoethyl piperazine, which can be purified by distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)piperazin-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)piperazin-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)piperazin-1-amine involves its interaction with various molecular targets and pathways. The tertiary amine on the molecule acts as an accelerator in epoxy curing, while the other amine hydrogens allow sites for crosslinking . In biological systems, the compound may interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylenediamine
- Diethylenetriamine
- Triethylenetetramine
- Tetraethylenepentamine
Uniqueness
4-(2-Aminoethyl)piperazin-1-amine is unique due to its specific structure, which includes a piperazine ring with an ethyleneamine side chain. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H16N4 |
|---|---|
Molekulargewicht |
144.22 g/mol |
IUPAC-Name |
4-(2-aminoethyl)piperazin-1-amine |
InChI |
InChI=1S/C6H16N4/c7-1-2-9-3-5-10(8)6-4-9/h1-8H2 |
InChI-Schlüssel |
LCGGGOWERDBRPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



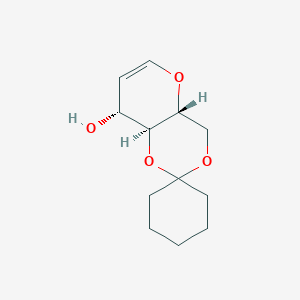
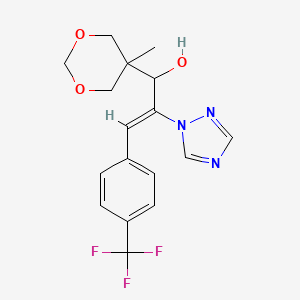
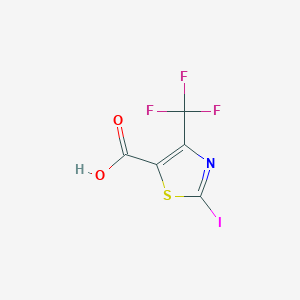

![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
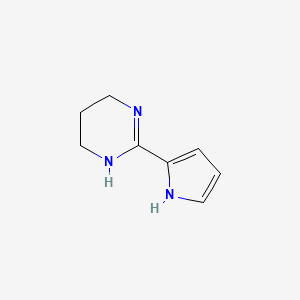
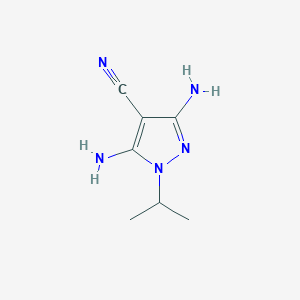
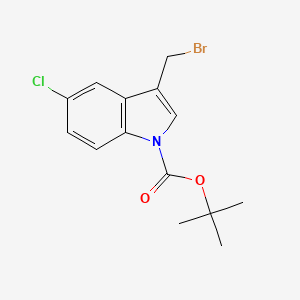

![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
